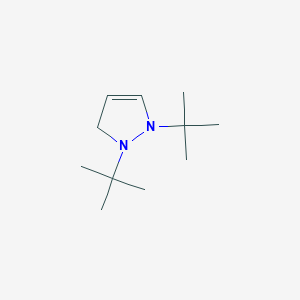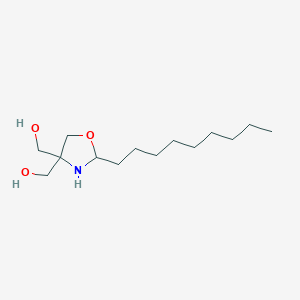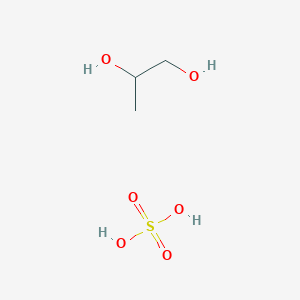
Sulfuric acid--propane-1,2-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–propane-1,2-diol (1/1) is a chemical compound formed by the combination of sulfuric acid and propane-1,2-diol in a 1:1 molar ratioIt is almost odorless and has a faintly sweet taste . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid–propane-1,2-diol (1/1) can be synthesized by mixing equimolar amounts of sulfuric acid and propane-1,2-diol. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing. The reaction is exothermic, and care must be taken to control the temperature to prevent overheating.
Industrial Production Methods
Industrial production of sulfuric acid–propane-1,2-diol (1/1) involves the direct hydration of propylene oxide with water in the presence of sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures (150-160°C) and pressures (0.78-0.98 MPa). The product is then purified by evaporation and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–propane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Propane-1,2-diol can be oxidized to form propionaldehyde and lactic acid.
Reduction: The compound can be reduced to form propane-1,2-diol.
Substitution: The hydroxyl groups in propane-1,2-diol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and sulfuric acid are used for substitution reactions.
Major Products
Oxidation: Propionaldehyde and lactic acid.
Reduction: Propane-1,2-diol.
Substitution: Various substituted derivatives of propane-1,2-diol.
Applications De Recherche Scientifique
Sulfuric acid–propane-1,2-diol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Used in pharmaceutical formulations as a solvent and stabilizer.
Industry: Utilized in the production of polymers, resins, and as an antifreeze agent
Mécanisme D'action
The mechanism of action of sulfuric acid–propane-1,2-diol (1/1) involves the interaction of its hydroxyl groups with various molecular targets. In biological systems, it acts as a cryoprotectant by forming hydrogen bonds with water molecules, thereby preventing the formation of ice crystals. In chemical reactions, it serves as a solvent and stabilizer, facilitating the dissolution and stabilization of reactants and products .
Comparaison Avec Des Composés Similaires
Sulfuric acid–propane-1,2-diol (1/1) can be compared with other similar compounds such as:
Ethylene glycol: Similar in structure but has two hydroxyl groups on adjacent carbon atoms.
1,3-Propanediol: An isomer of propane-1,2-diol with hydroxyl groups on the first and third carbon atoms.
Glycerol: Contains three hydroxyl groups and is more viscous than propane-1,2-diol
These compounds share similar properties but differ in their chemical reactivity and applications. Sulfuric acid–propane-1,2-diol (1/1) is unique due to its specific combination of sulfuric acid and propane-1,2-diol, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
643764-77-6 |
|---|---|
Formule moléculaire |
C3H10O6S |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
propane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C3H8O2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |
Clé InChI |
XDLVYYYGCNMREZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
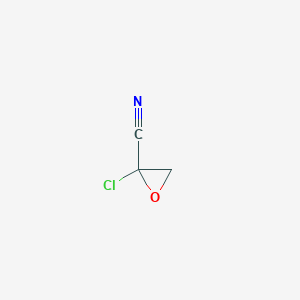
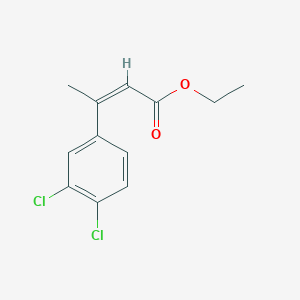
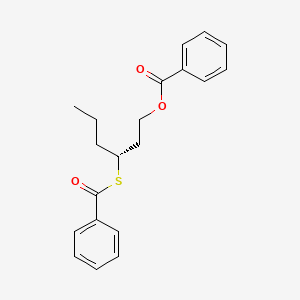
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
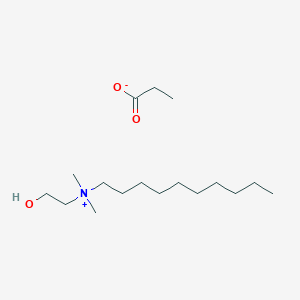
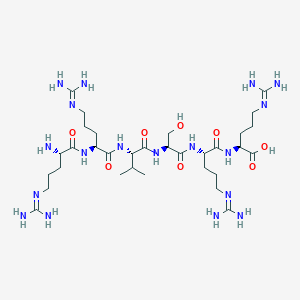
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
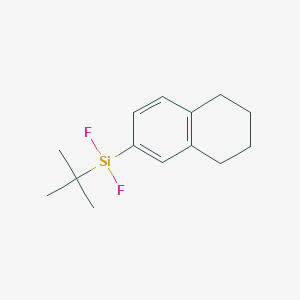
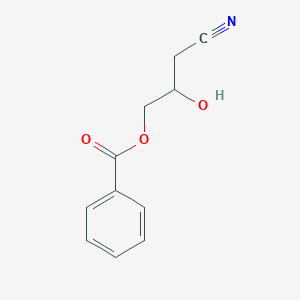
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
